tert-butyl (10S,16S)-16-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate
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Overview
Description
The compound tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, indoles, and tritylthio groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as trityl chloride, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or preparative chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides or sulfones.
Reduction: Reduction of amides to amines.
Substitution: Nucleophilic substitution at the indole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or borane.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the tritylthio group could yield sulfoxides or sulfones, while reduction of the amide groups could produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and similar structural motifs, such as:
- Peptide-based compounds with indole or pyrrolidine rings.
- Molecules containing tritylthio groups.
- Compounds with multiple amide linkages.
Properties
Molecular Formula |
C81H93N9O11S2 |
---|---|
Molecular Weight |
1432.8 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C81H93N9O11S2/c1-78(2,3)100-71(93)51-65(87-70(92)53-85-73(95)64(44-27-28-47-83-77(99)101-79(4,5)6)86-69(91)46-49-102-80(56-30-13-7-14-31-56,57-32-15-8-16-33-57)58-34-17-9-18-35-58)74(96)88-66(50-55-52-84-63-43-26-25-42-62(55)63)76(98)90-48-29-45-68(90)75(97)89-67(72(82)94)54-103-81(59-36-19-10-20-37-59,60-38-21-11-22-39-60)61-40-23-12-24-41-61/h7-26,30-43,52,64-68,84H,27-29,44-51,53-54H2,1-6H3,(H2,82,94)(H,83,99)(H,85,95)(H,86,91)(H,87,92)(H,88,96)(H,89,97)/t64-,65-,66-,67-,68-/m0/s1 |
InChI Key |
NBOSAVIFYFNWQZ-UNVBUFFDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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